molecular formula C20H18ClN5O B2666133 7-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 420831-87-4

7-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2666133
CAS No.: 420831-87-4
M. Wt: 379.85
InChI Key: QYCCPCBRJOOALA-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a potent and selective small-molecule kinase inhibitor with significant research value, particularly in the field of oncology. Its primary mechanism of action involves the potent inhibition of key oncogenic kinases, including Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) (Source: PubMed) . Dysregulation of JAK2 signaling is a hallmark of myeloproliferative neoplasms (MPNs) such as polycythemia vera, while mutations in FLT3 are frequently associated with acute myeloid leukemia (AML). By targeting these specific pathways, this compound serves as a critical pharmacological tool for investigating the pathogenesis and progression of these hematologic malignancies. Researchers utilize this inhibitor to dissect JAK-STAT and FLT3-mediated signal transduction in cell-based assays, to study its effects on cell proliferation and apoptosis in relevant cancer cell lines, and to evaluate its efficacy in preclinical models. Its targeted profile makes it an important compound for validating JAK2 and FLT3 as therapeutic targets and for exploring potential mechanisms of drug resistance (Source: RCSB PDB) .

Properties

IUPAC Name

7-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O/c1-12-3-9-16(10-4-12)25-19(27)17-13(2)24-20-22-11-23-26(20)18(17)14-5-7-15(21)8-6-14/h3-11,18H,1-2H3,(H,25,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCCPCBRJOOALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 4-methylphenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate in the presence of a base such as sodium ethoxide to yield the desired triazolopyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that triazolo derivatives exhibit significant antiproliferative effects against various cancer cell lines. The specific compound has been evaluated in several studies:

  • Breast Cancer (MCF-7) : Demonstrated notable cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
  • Colon Cancer (HCT-116) : Similar studies have shown comparable antiproliferative effects, suggesting a broad spectrum of activity against different tumor types.

The biological activity may be attributed to its ability to interfere with nucleic acid synthesis and modulate key signaling pathways involved in cell proliferation and survival.

Case Study 1: Synthesis and Evaluation

A study synthesized various derivatives of triazolo compounds and evaluated their biological activities against breast and colon cancer cell lines. Certain derivatives exhibited IC50 values in the micromolar range, indicating promising anticancer properties.

Case Study 2: Comparative Analysis

In comparative studies involving triazole derivatives, this compound showed enhanced activity relative to other known anticancer agents. Its structure was optimized to improve binding affinity to target proteins involved in cancer progression.

Case Study 3: In Vitro Studies

In vitro assays demonstrated that the compound could induce apoptosis in cancer cells. Flow cytometry analyses indicated an increase in the sub-G1 population in treated cells, confirming apoptotic cell death.

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 7-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide with structurally related derivatives, focusing on substituent effects, synthetic yields, melting points, and biological activity (where available):

Compound Name Substituents (Positions) Yield (%) Melting Point (°C) Key Properties/Activity Reference
Target Compound 7-(4-Cl-phenyl), 5-CH₃, 6-(4-CH₃-phenyl-carboxamide) N/A* N/A* Structural focus on lipophilic Cl and CH₃ groups for enhanced membrane permeability
5j 7-(3,4,5-trimethoxyphenyl), 5-CH₃, 6-(4-NO₂-phenyl-carboxamide) 43 319.9–320.8 High melting point due to nitro group; moderate yield
5k 7-(3,4,5-trimethoxyphenyl), 5-CH₃, 6-(4-Br-phenyl-carboxamide) 54 280.1–284.3 Bromine enhances halogen bonding; moderate activity against fungal pathogens
5l 7-(3,4,5-trimethoxyphenyl), 5-CH₃, 6-(3-OH-4-OCH₃-phenyl-carboxamide) 56 249.7–250.3 Hydroxyl group improves solubility; potential for H-bond interactions
4a 7-(4-Cl-phenyl), 5-(indol-3-yl), 6-CN 65† N/A Cyano group increases electrophilicity; indole moiety may enhance CNS activity
Compound 38 7-oxo, 4-pentyl, 6-(cyclohexyl-carboxamide) 62 157 CB2 cannabinoid receptor agonist; lower melting point due to aliphatic chains

†Yield inferred from general method in .

Key Observations:

Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups (NO₂, Br, Cl): Compounds like 5j (4-NO₂-phenyl) and 5k (4-Br-phenyl) exhibit higher melting points (>280°C) due to increased polarity and crystal packing efficiency . Hydrophilic Groups (OH): 5l (3-OH-4-OCH₃-phenyl) shows a lower melting point (~250°C), likely due to disrupted crystallinity from H-bonding with solvents . Lipophilic Groups (CH₃): The target compound’s 4-CH₃-phenyl group may balance lipophilicity and solubility, a critical factor in bioavailability.

Synthetic Yields :

  • Yields for triazolo[1,5-a]pyrimidine derivatives range from 43% (5j ) to 65% (4a ). The target compound’s synthesis efficiency may depend on the reactivity of the 4-chlorophenyl and 4-methylphenyl substituents during cyclization .

Biological Activity :

  • Antifungal Activity : 5k demonstrates inhibitory effects on Fusarium graminearum (wheat blight) at 50 µg/mL, comparable to the fungicide hymexazol .
  • Receptor Targeting : Compound 38 () acts as a CB2 receptor agonist (EC₅₀ = 12 nM), highlighting the scaffold’s versatility in targeting G-protein-coupled receptors .

Structural-Activity Relationship (SAR) Insights

  • Position 7 : Aryl groups (e.g., 4-Cl-phenyl, 3,4,5-trimethoxyphenyl) enhance π-π stacking with biological targets. Chlorine atoms improve metabolic stability .
  • Position 6 : Carboxamide substituents with aromatic rings (e.g., 4-CH₃-phenyl) optimize binding affinity, while aliphatic chains (e.g., pentyl in Compound 38 ) favor receptor subtype selectivity .
  • Position 5 : Methyl groups contribute to steric stabilization without significantly altering electronic properties .

Biological Activity

The compound 7-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its potential as an antiviral agent and its cytotoxicity profile.

Chemical Structure

The compound's structure can be described as follows:

  • Core Structure : Triazolo[1,5-a]pyrimidine
  • Substituents :
    • 4-chlorophenyl group at position 7
    • 5-methyl group
    • N-(4-methylphenyl) at position 6

Biological Activity Overview

Recent studies have highlighted the biological activity of triazolopyrimidine derivatives, including this compound. The following sections detail its antiviral properties and cytotoxicity.

Antiviral Activity

Research indicates that derivatives of triazolopyrimidines exhibit significant antiviral activity. In particular, the compound's ability to inhibit viral replication has been demonstrated in various assays.

  • Inhibition of PA–PB1 Interaction : The compound showed an IC₅₀ value of 90.1 μM in a PA–PB1 ELISA assay, indicating moderate inhibition of protein-protein interactions crucial for viral replication .
  • Plaque Reduction Assay (PRA) : The EC₅₀ value was recorded at 2.8 μM , demonstrating effective antiviral activity against influenza viruses in MDCK cells .

Cytotoxicity Profile

Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. The compound exhibited a favorable cytotoxicity profile:

  • Cytotoxic Concentration (CC₅₀) : The CC₅₀ was greater than 250 μM in both MDCK and HEK 293T cell lines, suggesting low toxicity at higher concentrations .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of compounds. Various derivatives have been synthesized to explore modifications that enhance efficacy while maintaining low toxicity.

CompoundIC₅₀ (μM)EC₅₀ (μM)CC₅₀ (μM)
This compound90.12.8>250
Compound A3639>250
Compound B165-22.3

Note: Values represent concentration required to achieve specified biological effects.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of triazolopyrimidine derivatives:

  • Antiviral Studies : A study demonstrated that modifications to the triazolopyrimidine scaffold could lead to improved antiviral potency while maintaining low toxicity levels .
  • Cytotoxicity Assessments : In vitro studies indicated that many derivatives exhibited good cytotoxicity profiles with CC₅₀ values exceeding 200 μM across various cell lines .

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodCatalyst/SolventTemperature/TimeYieldPurityReference
DMF-based condensationTriethylamine/DMF120°C, 10 hrs70–75%>95%
TMDP-catalyzed synthesisTMDP/Water-EthanolReflux, 8 hrs80–85%98%
Benzylthio-derivativeNo catalyst/EtOHRT, 3 hrs33–80%90–95%

Key Consideration : Lower yields (e.g., 33% in some benzylthio derivatives) may result from steric hindrance or competing side reactions, necessitating column chromatography for purification .

Which spectroscopic and analytical techniques are critical for structural confirmation?

Basic Research Focus
Structural validation relies on:

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for chlorophenyl groups) and carbonyl carbons (δ 165–170 ppm) .
  • Elemental Analysis : Matches calculated C, H, N, and Cl percentages to confirm stoichiometry .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 442.2 for chlorophenyl derivatives) .

Advanced Tip : Discrepancies in NMR splitting patterns (e.g., diastereotopic protons in fused rings) require 2D NMR (COSY, HSQC) for resolution .

How can researchers optimize reaction conditions to address low yields or impurities?

Q. Advanced Research Focus

  • Catalyst Screening : TMDP or Lewis acids (e.g., ZnCl₂) enhance cyclization kinetics .
  • Solvent Optimization : Mixed solvents (e.g., EtOH/DMF 3:1) balance solubility and reaction rate .
  • Temperature Control : Stepwise heating (80°C → 120°C) minimizes decomposition of heat-sensitive intermediates .

Case Study : Substituting DMF with ethanol/water increased yield from 70% to 85% in TMDP-catalyzed reactions, likely due to reduced side-product formation .

What strategies resolve contradictions in spectral data during structural elucidation?

Q. Advanced Research Focus

  • Cross-Validation : Combine NMR with IR (C=O stretch ~1700 cm⁻¹) and X-ray crystallography for ambiguous cases .
  • Computational Modeling : DFT calculations predict 1H NMR shifts and verify resonance assignments .
  • Isotopic Labeling : Use 15N-labeled triazole precursors to track nitrogen environments in complex heterocycles .

Example : In triazolo[1,5-a]pyrimidines, overlapping methyl/aromatic proton signals were resolved via NOESY correlations .

How to design SAR studies for biological activity modulation?

Q. Advanced Research Focus

  • Substituent Variation : Replace 4-chlorophenyl with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to assess antibacterial or receptor-binding activity .
  • Scaffold Hybridization : Fuse thiophene or pyridine rings to enhance π-stacking interactions with biological targets .

Q. Table 2: SAR Insights from Analogous Compounds

SubstituentBiological Activity (IC₅₀/EC₅₀)Key FindingReference
4-ChlorophenylAntibacterial: 12.5 µg/mLEnhanced membrane permeability
4-TrifluoromethylCB2 inverse agonism: 0.8 nMImproved receptor selectivity
Thieno-fusedAnticancer: 5 µMIncreased intercalation with DNA

Methodological Note : Use in vitro assays (e.g., MIC for antimicrobial activity) paired with molecular docking to validate binding hypotheses .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced Research Focus

  • Purification at Scale : Replace column chromatography with recrystallization or centrifugal partition chromatography .
  • Green Chemistry : Transition from DMF to biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
  • Process Analytical Technology (PAT) : Implement inline FTIR or HPLC monitoring for real-time quality control .

Data Contradiction Alert : While lab-scale TMDP reactions achieve 85% yield, pilot-scale trials may drop to 65% due to heat transfer inefficiencies, necessitating reactor redesign .

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